molecular formula C12H12N2O3 B1414682 5-ethoxy-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 706819-85-4

5-ethoxy-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1414682
CAS No.: 706819-85-4
M. Wt: 232.23 g/mol
InChI Key: YKPDDKHLNAMBOS-UHFFFAOYSA-N
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Description

5-Ethoxy-1-phenyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, which is a five-membered heterocycle containing two nitrogen atoms adjacent to three carbon atoms . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Synthesis Analysis

A diverse library of 1-phenyl-pyrazole-4-carboxylic acid derivatives were synthesized and evaluated for their inhibitory potency against xanthine oxidoreductase (XOR) in vitro and vivo . Another synthesis method involved the reaction of enaminone with 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester .


Molecular Structure Analysis

In the molecule of a similar compound, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the pyrazole ring is approximately coplanar with the amino and carboxyl groups . The phenyl group is twisted relative to this plane .


Chemical Reactions Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Scientific Research Applications

Synthesis and Characterization

  • 5-Ethoxy-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives are significant in synthetic chemistry. For instance, derivatives of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, a compound closely related to this compound, have been synthesized and characterized through various analytical techniques (Kasımoğulları & Arslan, 2010).

Precursor for Condensed Pyrazoles

  • Ethyl 3‐ and 5‐triflyloxy‐1H‐pyrazole‐4‐carboxylates, compounds related to this compound, have been used as precursors in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles. These compounds have potential applications in organic synthesis (Arbačiauskienė et al., 2011).

Structural and Spectral Investigations

  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a variant of the compound , has been the subject of experimental and theoretical studies focusing on its structural and spectral properties. Such studies are crucial in understanding the chemical behavior and potential applications of these compounds (Viveka et al., 2016).

Synthesis and Auxin Activities

  • Pyrazole carboxylic acids, including those structurally similar to this compound, have been synthesized and evaluated for their auxin activities, indicating potential applications in agricultural chemistry (Yue et al., 2010).

Ionization Constants Studies

  • The ionization constants of some pyrazole carboxylic acids, closely related to this compound, have been determined, offering insights into their chemical properties in different solvent environments. This information is vital for applications in chemical synthesis and pharmaceuticals (Alkan et al., 2009).

Polarization and Electron Transfer Studies

  • Pyrazole ester derivatives, including those related to this compound, have been investigated for their polarization and electron transfer properties in the presence of acetone, suggesting their potential use in organic electronics (Tewari et al., 2014).

Nonlinear Optical Material Research

  • Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their potential as nonlinear optical (NLO) materials, indicating the potential of pyrazole carboxylates in advanced material science (Chandrakantha et al., 2013).

Biochemical Analysis

Biochemical Properties

5-ethoxy-1-phenyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with succinate dehydrogenase, an enzyme involved in the citric acid cycle. This interaction can inhibit the enzyme’s activity, leading to alterations in cellular respiration and energy production. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death. Furthermore, this compound can affect metabolic pathways by inhibiting key enzymes, resulting in changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to the compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes, which can mitigate its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the promotion of cell survival. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes, such as succinate dehydrogenase, leading to changes in metabolite levels and energy production. Additionally, the compound can affect the balance of redox reactions, contributing to oxidative stress and cellular damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall efficacy and toxicity. For example, the compound may be actively transported into cells via specific membrane transporters, leading to its accumulation in certain cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. Additionally, the compound’s localization can affect its interactions with other biomolecules, modulating its overall biochemical effects .

Properties

IUPAC Name

5-ethoxy-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11-10(12(15)16)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPDDKHLNAMBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241677
Record name 5-Ethoxy-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706819-85-4
Record name 5-Ethoxy-1-phenyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706819-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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